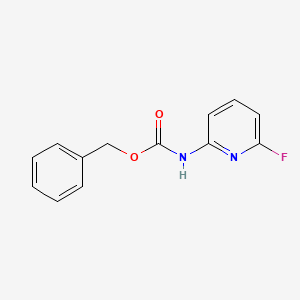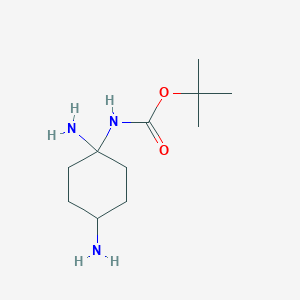![molecular formula C20H18F4N2O3 B15148517 2-(3,5-dimethylphenoxy)-1-[3-(4-fluorophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B15148517.png)
2-(3,5-dimethylphenoxy)-1-[3-(4-fluorophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethylphenoxy)-1-[3-(4-fluorophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone is a complex organic compound characterized by the presence of multiple functional groups, including a trifluoromethyl group, a fluorophenyl group, and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-1-[3-(4-fluorophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,5-dimethylphenol with an appropriate fluorophenyl derivative under controlled conditions to form the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-dimethylphenoxy)-1-[3-(4-fluorophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethylphenoxy)-1-[3-(4-fluorophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-(3,5-dimethylphenoxy)-1-[3-(4-fluorophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other trifluoromethyl ketones and fluorophenyl derivatives, such as:
- 2-(3,5-dimethylphenoxy)-1-[3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone
- 2-(3,5-dimethylphenoxy)-1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone
Uniqueness
The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C20H18F4N2O3 |
|---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
2-(3,5-dimethylphenoxy)-1-[3-(4-fluorophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C20H18F4N2O3/c1-12-7-13(2)9-16(8-12)29-11-18(27)26-19(28,20(22,23)24)10-17(25-26)14-3-5-15(21)6-4-14/h3-9,28H,10-11H2,1-2H3 |
InChI-Schlüssel |
LUOUJNIUVOCHBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)F)(C(F)(F)F)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethyl-2-[(E)-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}diazenyl]phenol](/img/structure/B15148436.png)
![2,2'-{[4-(Prop-2-en-1-yloxy)phenyl]methanediyl}bis(5-phenylcyclohexane-1,3-dione)](/img/structure/B15148440.png)
![2-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B15148448.png)
![2-[2-oxo-2-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15148457.png)
![Ethyl 5-[({4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B15148475.png)
![2-[(3-Chlorophenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B15148485.png)


![2-[(1,3-Benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid](/img/structure/B15148503.png)
![N'-[2-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]-4-methoxybenzohydrazide](/img/structure/B15148506.png)
![N-[4-(benzyloxy)phenyl]-N'-(1-phenylethyl)butanediamide](/img/structure/B15148511.png)

![N-benzyl-1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B15148515.png)
![2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B15148523.png)
